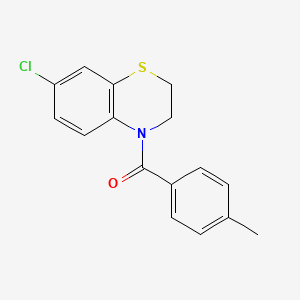

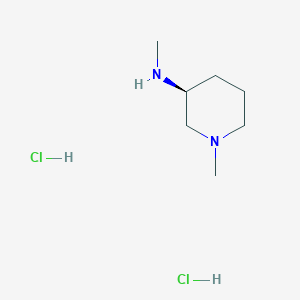

(S)-N,1-Dimethylpiperidin-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amine hydrochlorides represent latent forms of a more reactive free base . In this regard, formation of an amine hydrochloride confers protection . This effect is illustrated by the hydrochlorides of the amino acids .

Synthesis Analysis

The synthesis of piperazine derivatives, which might be similar to the compound , has been studied . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Applications De Recherche Scientifique

Synthesis and Characterization of Polymers

(S)-N,1-Dimethylpiperidin-3-amine dihydrochloride has been explored in the synthesis and characterization of degradable poly(β-amino esters), demonstrating applications in creating polymers with potential for DNA delivery. These polymers exhibit noncytotoxic properties and degrade hydrolytically under both acidic and alkaline conditions, offering insights into the development of biocompatible materials for medical applications (Lynn & Langer, 2000).

Development of Novel Photosensitive Materials

The compound has been utilized in the development of a novel amine photogenerator for photosensitive polyimide precursors. This application highlights its role in advancing materials science, specifically in the field of electronics and coatings, by enabling the isomerization of polyisoimide to polyimide under UV light, thus presenting a pathway for the development of UV-curable materials with enhanced solubility and transparency (Mochizuki, Teranishi, & Ueda, 1995).

Exploration of Catalytic and Chemical Reactions

The chemical reactivity of (S)-N,1-Dimethylpiperidin-3-amine dihydrochloride and its derivatives has been explored in various catalytic and synthetic applications, such as in the synthesis of amides from carboxylic acids and amines, showcasing its utility in organic synthesis and potential in pharmaceutical development. This research contributes to the understanding of amide bond formation, a critical reaction in bioconjugation and drug synthesis (Lanigan, Starkov, & Sheppard, 2013).

Bioconjugation in Aqueous Media

Investigations into the mechanism of amide formation by carbodiimide in aqueous media have been conducted, leveraging (S)-N,1-Dimethylpiperidin-3-amine dihydrochloride as a model compound. This research is pivotal in bioconjugate chemistry, offering insights into the synthesis of biomolecules and the development of drug delivery systems, which could have significant implications for biomedical engineering and therapeutic applications (Nakajima & Ikada, 1995).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(3S)-N,1-dimethylpiperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-8-7-4-3-5-9(2)6-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBIYKRAEIMVFE-KLXURFKVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCCN(C1)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N,1-Dimethylpiperidin-3-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2667762.png)

![1-[1-(2-Methylpropyl)benzimidazol-2-yl]ethanol](/img/structure/B2667770.png)

![Tert-butyl 3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2667771.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2667774.png)